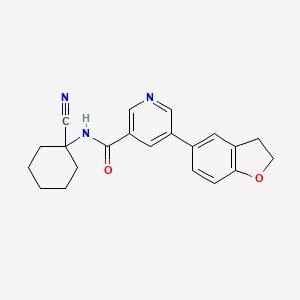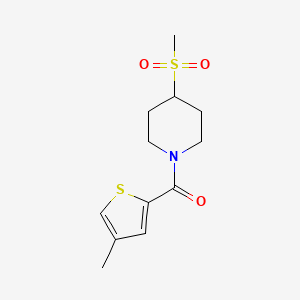![molecular formula C14H16BrN3O B2967836 [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol CAS No. 2415633-38-2](/img/structure/B2967836.png)
[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol: is a chemical compound that features a quinazoline ring substituted with a bromine atom at the 6-position, a piperidine ring at the 4-position, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide, followed by bromination to introduce the bromine atom at the 6-position.
Attachment of the Piperidine Ring: The brominated quinazoline is then reacted with piperidine under basic conditions to form the [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl] intermediate.
Introduction of the Methanol Group: Finally, the intermediate is treated with formaldehyde and a reducing agent to introduce the methanol group at the 4-position of the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinazoline carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex molecules with potential biological activity.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored for its potential as a lead compound in the development of new therapeutic agents, particularly in oncology and neurology.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to the active site of the target, while the piperidine and methanol groups enhance the compound’s solubility and bioavailability. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in therapeutic effects.
Comparison with Similar Compounds
[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]methanol: Similar structure but with a chlorine atom instead of bromine.
[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]methanol: Similar structure but with a fluorine atom instead of bromine.
[1-(6-Iodoquinazolin-4-yl)piperidin-4-yl]methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in [1-(6-Bromoquinazolin-4-yl)piperidin-4-yl]methanol provides unique electronic and steric properties that can influence its reactivity and binding affinity compared to its halogen-substituted analogs. This makes it a valuable compound for studying structure-activity relationships and optimizing biological activity.
Properties
IUPAC Name |
[1-(6-bromoquinazolin-4-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c15-11-1-2-13-12(7-11)14(17-9-16-13)18-5-3-10(8-19)4-6-18/h1-2,7,9-10,19H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYUQLNSYQUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)
![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)
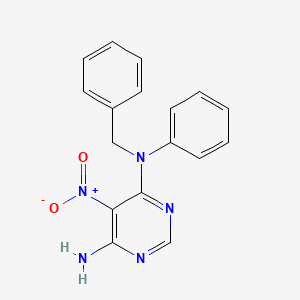
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)
![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)
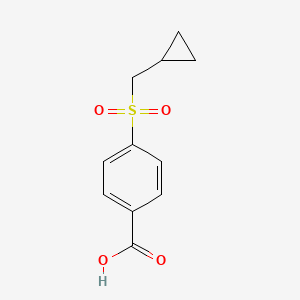
![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2967766.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967767.png)
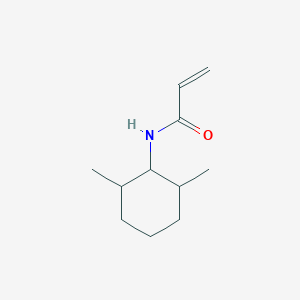
![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)
